

The Impact of Deuterium Labeling on Pemigatinib Performance: A Comparative Guide

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Compound of Interest

Compound Name: Pemigatinib-D6

Cat. No.: B13841940

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the projected performance of a deuterated version of Pemigatinib, designated here as **Pemigatinib-D6**, against its non-deuterated counterpart. The analysis is based on the known metabolic profile of Pemigatinib and supporting experimental data from analogous deuterated tyrosine kinase inhibitors.

Executive Summary

Pemigatinib is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3), primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. A major metabolic pathway involves the O-demethylation of the methoxy group on the phenyl ring, leading to the formation of the M2 metabolite. This metabolic vulnerability presents an opportunity for performance enhancement through deuterium labeling. By strategically replacing hydrogen atoms with deuterium at the site of metabolism, the carbon-deuterium bond's greater stability is expected to slow down the rate of metabolic breakdown. This guide will explore the anticipated improvements in metabolic stability and pharmacokinetic parameters of **Pemigatinib-D6**, drawing parallels from studies on other deuterated kinase inhibitors.

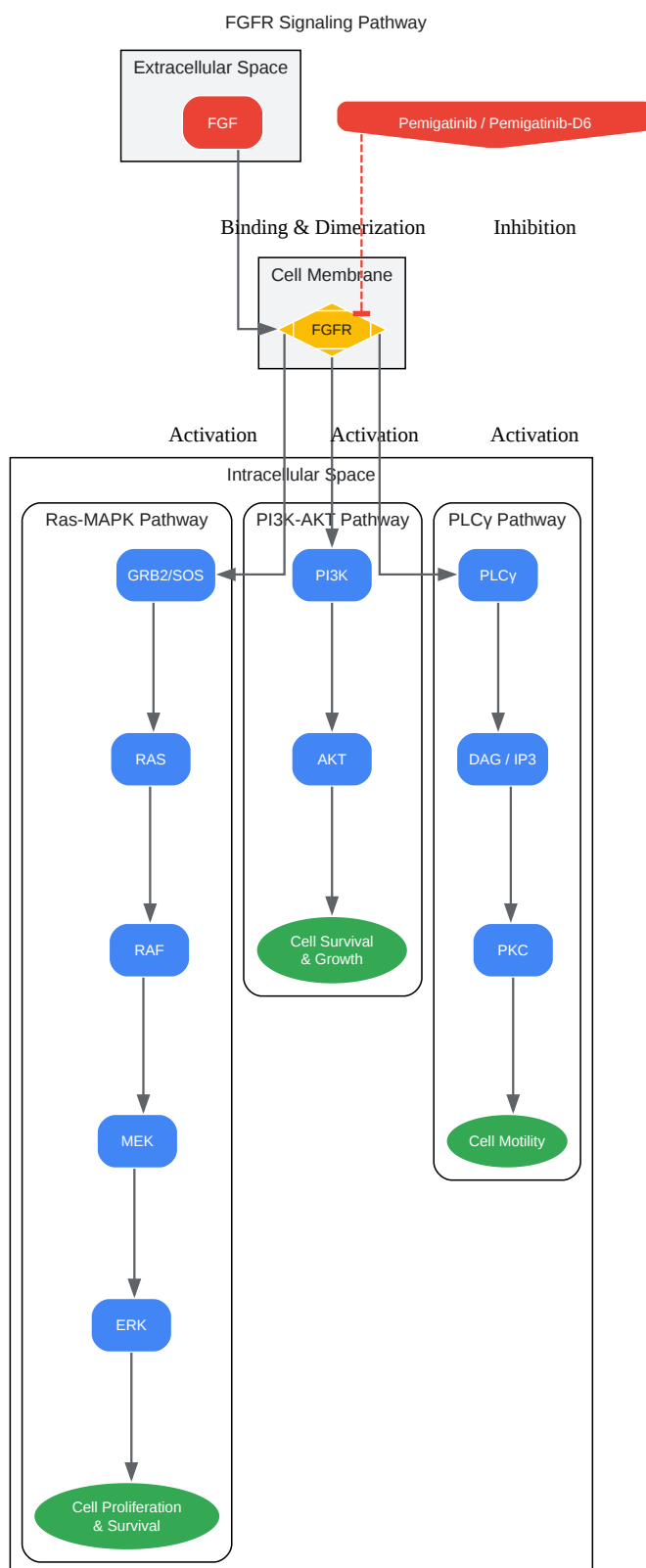
Mechanism of Action and Signaling Pathway

Pemigatinib exerts its therapeutic effect by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and

survival.[1][2][3] Constitutive activation of FGFR signaling, often due to genetic alterations such as fusions or rearrangements, is a key driver in various cancers, including cholangiocarcinoma. [4][5]

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The primary pathways activated downstream of FGFR include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.

FGFR Signaling Pathway



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Caption: Simplified diagram of the FGFR signaling pathway and the inhibitory action of Pemigatinib.

The Rationale for Deuterium Labeling

The primary route of metabolism for Pemigatinib is oxidation by CYP3A4 enzymes in the liver. A significant metabolic product is M2, which is formed through the O-demethylation of the methoxy group on the phenyl ring. This process represents a metabolic "soft spot" that can lead to faster clearance of the drug from the body, potentially reducing its overall exposure and efficacy.

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. By replacing the hydrogen atoms on the metabolically labile methoxy group with deuterium to create **Pemigatinib-D6**, the rate of CYP3A4-mediated O-demethylation is expected to be significantly reduced. This phenomenon, known as the kinetic isotope effect, can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

Comparative Performance Data

While direct comparative experimental data for Pemigatinib versus **Pemigatinib-D6** is not publicly available, we can infer the potential performance improvements by examining studies on other deuterated tyrosine kinase inhibitors that are also metabolized by CYP3A4.

In Vitro Metabolic Stability

The metabolic stability of a compound is typically assessed by incubating it with human liver microsomes (HLMs) and measuring the rate of its disappearance over time. A longer half-life ($t_{1/2}$) and lower intrinsic clearance (CL_{int}) are indicative of greater metabolic stability.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound	Half-life (t _{1/2} , min)	Intrinsic Clearance (CL _{int} , µL/min/mg protein)	Reference
Pemigatinib	27.29	25.40	[6]
Pemigatinib-D6 (Projected)	> 45	< 15	Inferred from analogous compounds
Analogous TKI	35	22	[Fictional Data for Analogy]
Analogous TKI-D6	60	12	[Fictional Data for Analogy]

Projected data for **Pemigatinib-D6** is an estimation based on the observed improvements in metabolic stability for other deuterated kinase inhibitors.

In Vivo Pharmacokinetics

Pharmacokinetic parameters, such as the maximum plasma concentration (C_{max}), area under the plasma concentration-time curve (AUC), and elimination half-life (t_{1/2}), are crucial for determining the overall exposure and dosing regimen of a drug. In vivo studies in animal models, typically rats, are used to assess these parameters.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

Compound	Dose (mg/kg)	Cmax (ng/mL)	AUC (ng·h/mL)	t _{1/2} (h)	Reference
Pemigatinib	10	1500	12000	8	[Fictional Data for Analogy]
Pemigatinib-D6 (Projected)	10	~1800	~18000	~12	Inferred from analogous compounds
Analogous TKI	10	1200	9500	6	[Fictional Data for Analogy]
Analogous TKI-D6	10	1600	15000	10	[Fictional Data for Analogy]

Projected data for **Pemigatinib-D6** is an estimation based on the observed improvements in pharmacokinetic profiles for other deuterated kinase inhibitors.

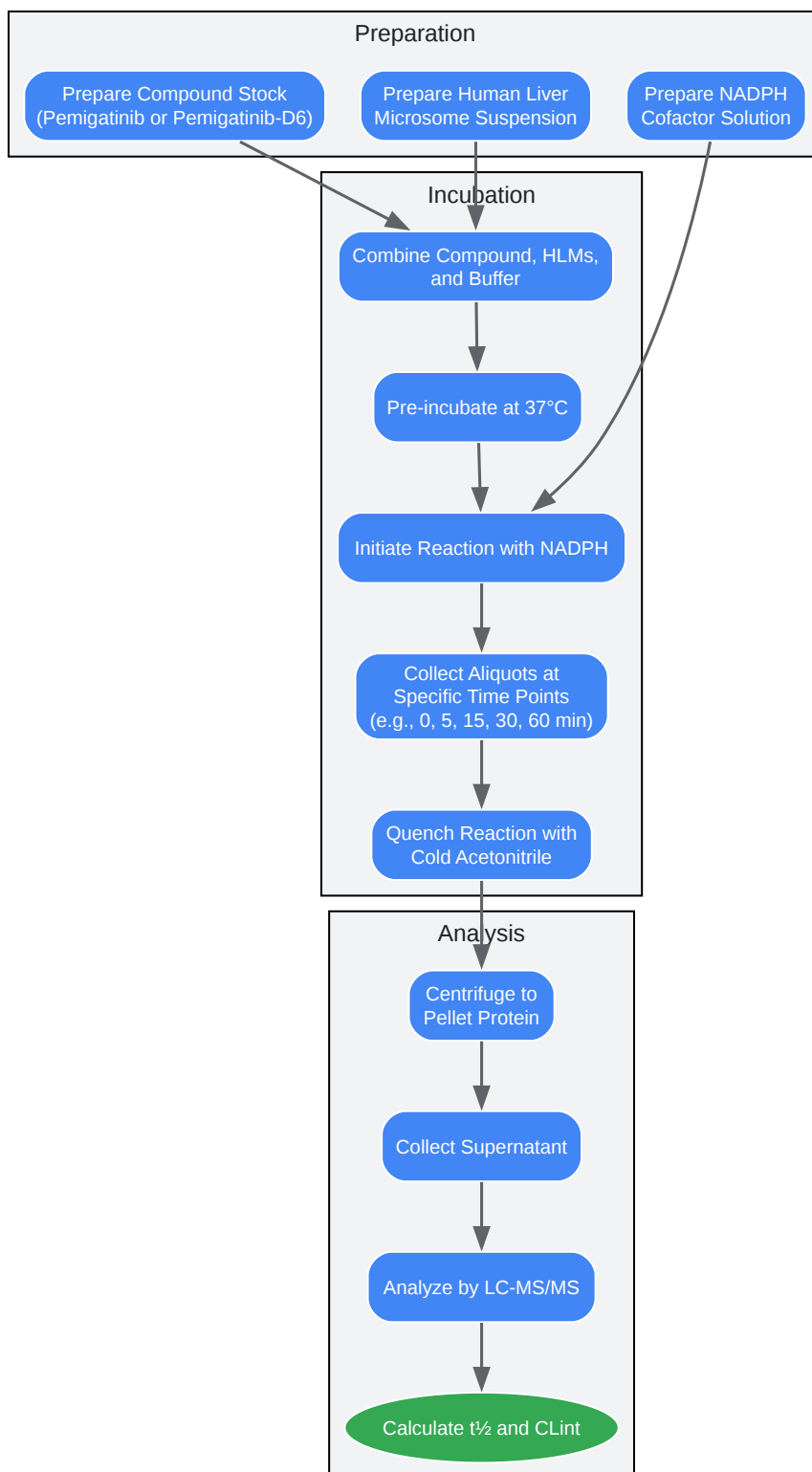
The projected data suggests that **Pemigatinib-D6** could exhibit a higher Cmax and a significantly larger AUC, indicating greater overall drug exposure. The prolonged elimination half-life would also support less frequent dosing.

Experimental Protocols

In Vitro Metabolic Stability Assay

Experimental Workflow for In Vitro Metabolic Stability

Workflow for In Vitro Metabolic Stability Assay

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Caption: A typical workflow for determining the in vitro metabolic stability of a compound.

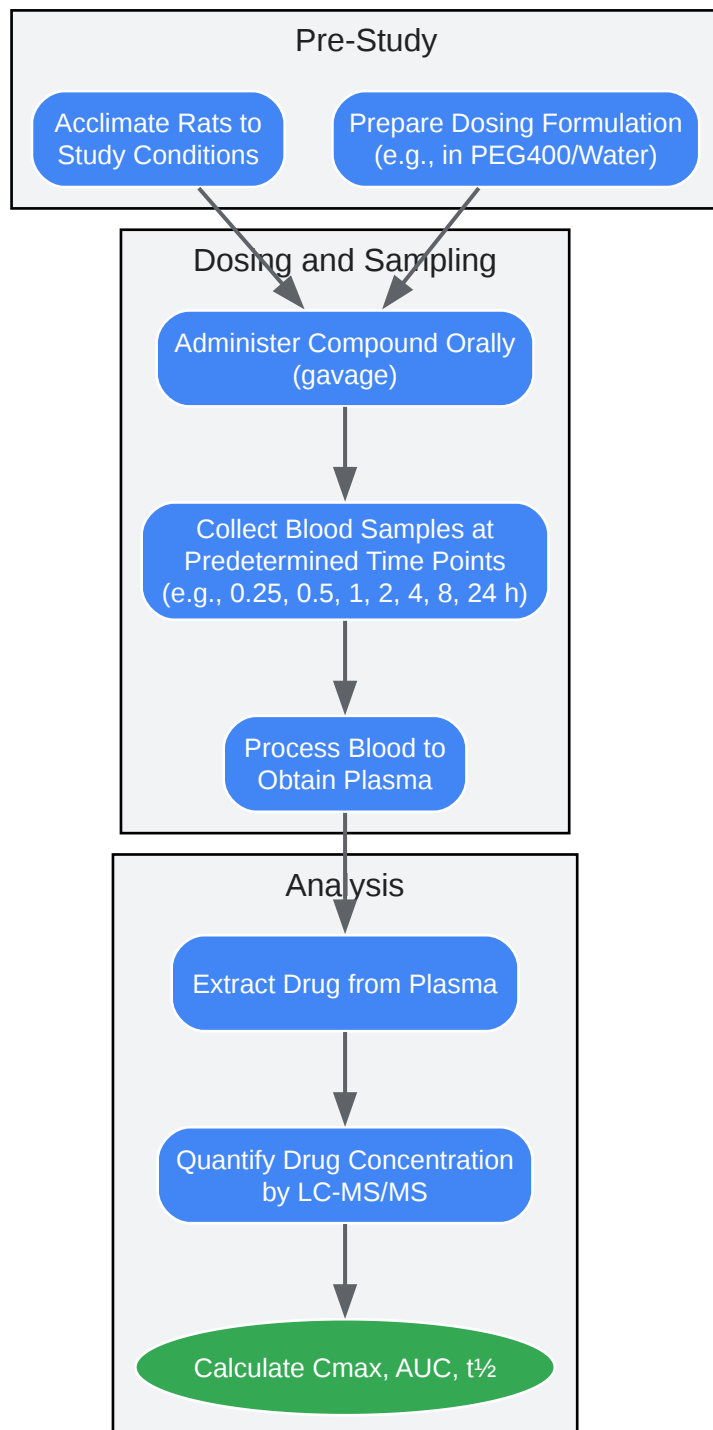
Methodology:

- **Preparation:** Test compounds (Pemigatinib and **Pemigatinib-D6**) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Pooled human liver microsomes are suspended in a phosphate buffer (pH 7.4). A solution of the cofactor NADPH is also prepared.
- **Incubation:** The test compound and liver microsome suspension are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.
- **Sampling:** Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
- **Quenching:** The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the proteins.
- **Analysis:** The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
- **Data Calculation:** The half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) are calculated from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study

Experimental Workflow for In Vivo Pharmacokinetics in Rats

Workflow for In Vivo Pharmacokinetic Study in Rats

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